REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:7][C:6]([C:9]#[C:10]C(O)C)(C)[CH:5]=[CH:4][N:3]=1.[OH-].[Na+].O1CCOC[CH2:17]1>C1(C)C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([C:9]#[CH:10])[CH:5]=[C:4]([CH3:17])[N:3]=1 |f:1.2|
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Name
|
4-(2-amino-4-methylpyrimidin-4-yl)-3-butyne-2-ol
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Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(N1)(C)C#CC(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The toluene layer was decanted from the residue
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel
|
Type
|
CUSTOM
|
Details
|
dry column
|
Type
|
WASH
|
Details
|
The product band eluted with (2:3:0.5) ethyl acetate/dichloromethane/THF
|
Type
|
EXTRACTION
|
Details
|
Extraction with THF and concentration of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)C#C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |